molecular formula C30H34N4O4S B2462707 6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide CAS No. 866812-27-3

6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide

Cat. No. B2462707
CAS RN: 866812-27-3
M. Wt: 546.69
InChI Key: TYZZNZDANSCOAA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinedione , which is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It also contains an ethylphenyl group, a thieno group, and a benzyl group.


Molecular Structure Analysis

The compound contains a pyrimidinedione core, which is a pyrimidine ring substituted with two carbonyl groups . It also has a thieno group, which is a five-membered ring containing four carbon atoms and one sulfur atom.

Mechanism of Action

properties

CAS RN

866812-27-3

Molecular Formula

C30H34N4O4S

Molecular Weight

546.69

IUPAC Name

6-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide

InChI

InChI=1S/C30H34N4O4S/c1-3-23-9-6-7-10-24(23)32-27(36)20-34-25-16-18-39-28(25)29(37)33(30(34)38)17-8-4-5-11-26(35)31-19-22-14-12-21(2)13-15-22/h6-7,9-10,12-16,18H,3-5,8,11,17,19-20H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

TYZZNZDANSCOAA-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)C)SC=C3

solubility

not available

Origin of Product

United States

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